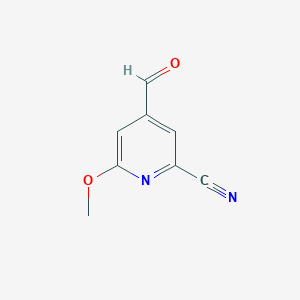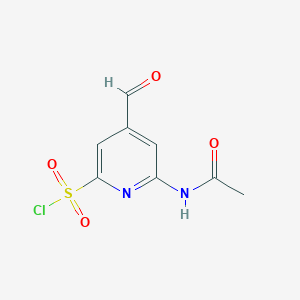
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-amino-4-formylpyridine with acetic anhydride to introduce the acetylamino group. This is followed by the sulfonation of the resulting intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The acetylamino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Condensation Reagents: Aldehydes, ketones, acid catalysts
Major Products
Sulfonamides: Formed by substitution of the sulfonyl chloride group with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Carboxylic Acids: Formed by oxidation of the formyl group.
Alcohols: Formed by reduction of the formyl group.
Scientific Research Applications
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The formyl and acetylamino groups can also participate in various biochemical reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-formylpyridine-2-sulfonyl chloride: Lacks the acetylamino group, making it less reactive in certain condensation reactions.
6-Benzoylamino-4-formylpyridine-2-sulfonyl chloride: Contains a benzoylamino group instead of an acetylamino group, which can affect its reactivity and biological activity.
Uniqueness
6-(Acetylamino)-4-formylpyridine-2-sulfonyl chloride is unique due to the presence of both the acetylamino and sulfonyl chloride groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Properties
Molecular Formula |
C8H7ClN2O4S |
|---|---|
Molecular Weight |
262.67 g/mol |
IUPAC Name |
6-acetamido-4-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O4S/c1-5(13)10-7-2-6(4-12)3-8(11-7)16(9,14)15/h2-4H,1H3,(H,10,11,13) |
InChI Key |
CBIYLUXDWIUAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



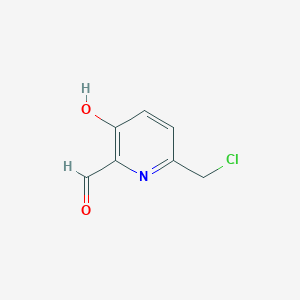
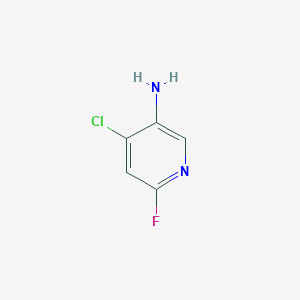
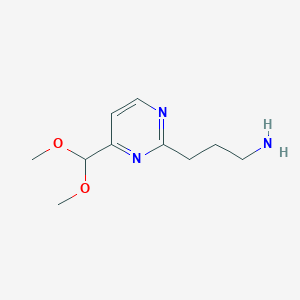
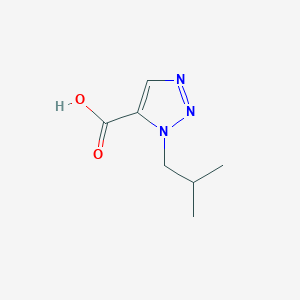
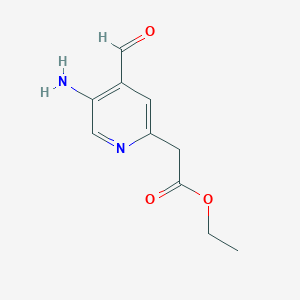
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
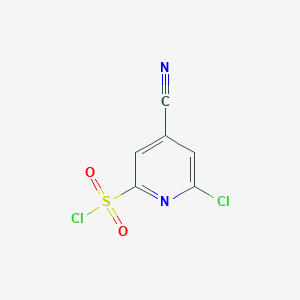
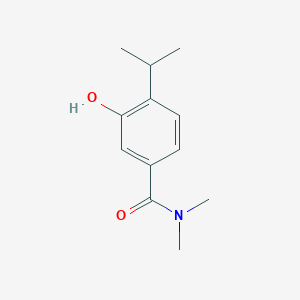
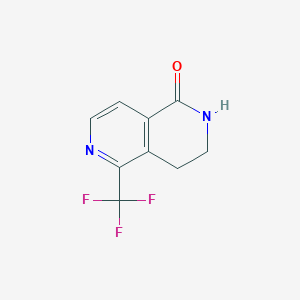

![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

